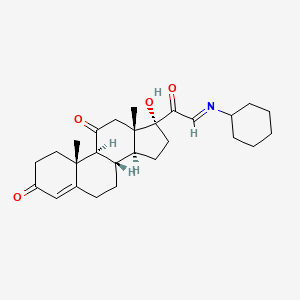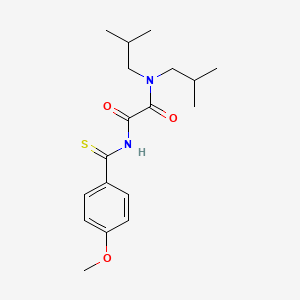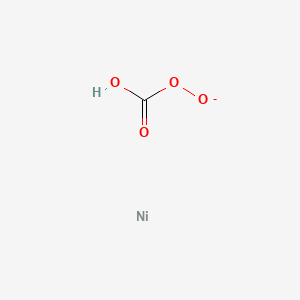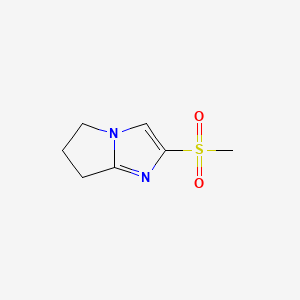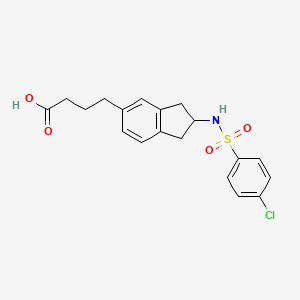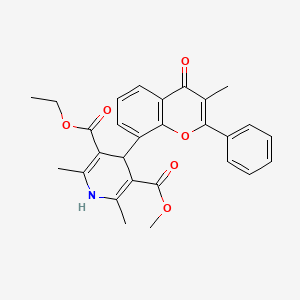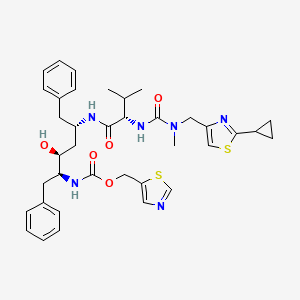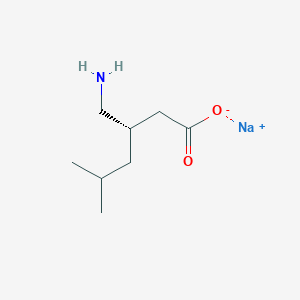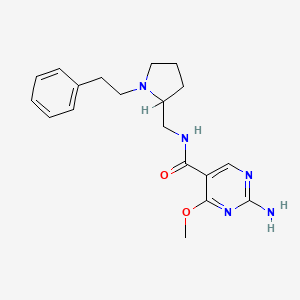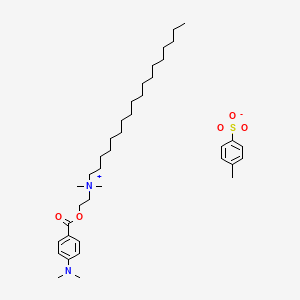
Dimethyl paba ethyl stearyldimonium tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl paba ethyl stearyldimonium tosylate is a chemical compound with the molecular formula C31H57N2O2.C7H7O3S. It is a quaternary ammonium salt that contains a stearyl (C18) carbon chain and a tosylate group, which is a salt or ester of p-toluenesulphonic acid. This compound is primarily used in cosmetic products as a UV absorber to protect the product from damage caused by UV light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl paba ethyl stearyldimonium tosylate typically involves the esterification of the corresponding alcohols with tosyl chloride. The reaction is carried out in the presence of a base, such as pyridine, which also acts as a solvent . The general reaction scheme can be summarized as follows:
Esterification: The alcohol reacts with tosyl chloride in the presence of pyridine to form the tosylate ester.
Quaternization: The resulting tosylate ester undergoes quaternization with dimethyl paba ethyl stearyldimonium to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl paba ethyl stearyldimonium tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while reactions with thiolates can produce thioethers.
Scientific Research Applications
Dimethyl paba ethyl stearyldimonium tosylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a UV absorber in biological studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the formulation of cosmetic products to protect against UV damage.
Mechanism of Action
The mechanism of action of dimethyl paba ethyl stearyldimonium tosylate involves its ability to absorb UV light, thereby protecting the product or material it is incorporated into. The molecular targets and pathways involved include the absorption of UV photons by the tosylate group, which prevents the degradation of the product by UV radiation .
Comparison with Similar Compounds
Similar Compounds
Dimethyldioctadecylammonium: Another quaternary ammonium compound with similar properties.
Dimethyl paba ethyl cetearyldimonium tosylate: A related compound with a cetearyl (C16-C18) carbon chain.
Uniqueness
Dimethyl paba ethyl stearyldimonium tosylate is unique due to its specific combination of a stearyl carbon chain and a tosylate group, which provides it with distinct UV-absorbing properties and makes it particularly suitable for use in cosmetic products.
Properties
CAS No. |
101623-45-4 |
|---|---|
Molecular Formula |
C38H64N2O5S |
Molecular Weight |
661.0 g/mol |
IUPAC Name |
2-[4-(dimethylamino)benzoyl]oxyethyl-dimethyl-octadecylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C31H57N2O2.C7H8O3S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-33(4,5)27-28-35-31(34)29-22-24-30(25-23-29)32(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h22-25H,6-21,26-28H2,1-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
ORLGEXVQPRZMJW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)N(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


